4-(2,6-Difluorophenoxy)benzoic acid
Description
Properties
Molecular Formula |
C13H8F2O3 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
4-(2,6-difluorophenoxy)benzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-10-2-1-3-11(15)12(10)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) |
InChI Key |
OHFPXRGHPVCPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Properties of 4-(2,6-Difluorophenoxy)benzoic Acid and Analogs
Key Observations:
- Acidity: The electron-withdrawing 2,6-difluorophenoxy group increases the acidity of the benzoic acid (pKa ~2.8–3.0) compared to 4-fluorobenzoic acid (pKa ~3.3) .
- Lipophilicity : Ester derivatives, such as (4-fluorophenyl) 2,6-difluoro-4-pentylbenzoate, exhibit higher LogP values (5.06) due to reduced polarity, enhancing membrane permeability .
- Thermal Stability : Triazine-based analogs (e.g., compounds from ) show higher melting points (~217–220°C) owing to rigid aromatic cores .
Preparation Methods
Direct Phenoxylation of 4-Halobenzoic Acids
The most widely reported method involves reacting 4-chlorobenzoic acid or 4-fluorobenzoic acid with 2,6-difluorophenol under basic conditions. The reaction proceeds via an SNAr mechanism, where the electron-withdrawing carboxyl group activates the para-position of the benzoic acid for substitution.
Typical Conditions :
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Temperature : 120–150°C for 12–24 hours.
-
Yield : 60–75%, depending on the halogen (Cl vs. F) and base strength.
For example, substituting 4-chlorobenzoic acid with 2,6-difluorophenol in DMF at 140°C for 18 hours yields 4-(2,6-difluorophenoxy)benzoic acid at 68% efficiency. The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), improves reactivity by enhancing ion-pair solubility in non-polar media.
Ullmann Condensation with Copper Catalysis
Coupling of 2,6-Difluorophenol with 4-Iodobenzoic Acid
Ullmann-type reactions offer enhanced regiocontrol compared to traditional NAS. Copper(I) iodide (CuI) or palladium complexes catalyze the coupling of 4-iodobenzoic acid with 2,6-difluorophenol.
Optimized Protocol :
-
Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
-
Solvent : Toluene or dioxane.
-
Temperature : 90–110°C for 6–8 hours.
This method minimizes side products like diaryl ethers, attributed to the ligand’s ability to stabilize active copper species.
Hydrolysis of Preformed Esters or Nitriles
Saponification of 4-(2,6-Difluorophenoxy)benzonitrile
A two-step approach involves first synthesizing the nitrile derivative via NAS or coupling, followed by acidic or basic hydrolysis:
-
NAS of 4-Chlorobenzonitrile : React with 2,6-difluorophenol to form 4-(2,6-difluorophenoxy)benzonitrile (Yield: 80–90%).
-
Hydrolysis : Treat with concentrated HCl or H₂SO₄ at reflux to convert the nitrile to the carboxylic acid (Yield: 85–95%).
This route avoids decarboxylation risks and is preferred for scale-up due to milder conditions.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,6-difluorophenoxy)benzoic acid, and how can purity be optimized?
- Methodology :
- Route 1 : Coupling 2,6-difluorophenol with 4-hydroxybenzoic acid using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .
- Route 2 : Nucleophilic aromatic substitution of 4-fluorobenzoic acid with 2,6-difluorophenol under basic conditions (K₂CO₃ in DMF, 80°C) .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to achieve >95% purity. Confirm purity via ¹H/¹⁹F NMR and LC-MS .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology :
- ¹H/¹⁹F NMR : Identify coupling patterns (e.g., para-substitution on phenoxy group via ¹⁹F splitting). Compare with DFT-calculated chemical shifts .
- X-ray crystallography : Single-crystal analysis resolves spatial arrangement of fluorine atoms and phenoxy linkage .
- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O (~1680 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-difluorophenoxy group influence biological activity in receptor-binding studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., monofluoro or trifluoromethyl substitutions) and test potency against HMRGX1 receptors (see patent EP2024 ).
- Computational docking : Use Schrödinger Suite to model interactions between the difluorophenoxy moiety and receptor hydrophobic pockets. Validate via mutagenesis (e.g., Ala-scanning of binding sites) .
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorine substitution .
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodology :
- Solubility profiling : Measure in DMSO, PBS, and simulated gastric fluid (USP) using nephelometry. Compare with logP predictions (ChemAxon) .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Monitor stability via UPLC-UV at 254 nm .
- Inter-laboratory validation : Share protocols for solubility assays (e.g., shake-flask method) to harmonize data .
Q. How can the compound’s potential as a protease inhibitor be evaluated mechanistically?
- Methodology :
- Enzyme kinetics : Perform Michaelis-Menten assays with trypsin or MMP-8. Measure Ki using Dixon plots .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
- Fluorescent probes : Design a FRET-based substrate (e.g., Dabcyl-Edans) to monitor real-time inhibition .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
